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Compound of Interest

Compound Name:
Ethyl 4-hydroxy-5-phenyl-1H-

pyrazole-3-carboxylate

CAS No.: 34035-06-8

Cat. No.: B3261239

Get Quote

Executive Summary
The acidity (pKa) of the 4-hydroxy group in pyrazole-3-carboxylates is a critical

physicochemical parameter in medicinal chemistry, influencing solubility, membrane

permeability, and ligand-target binding interactions. While unsubstituted phenol has a pKa of

~10.0, the 4-hydroxy group in this scaffold typically exhibits a pKa in the range of 8.5 – 9.5.

This value is the net result of two competing structural forces:

Electronic Withdrawal (Acidifying): The pyrazole ring and the 3-carboxylate ester exert an

electron-withdrawing effect (–I and –M), theoretically lowering the pKa.

Intramolecular Hydrogen Bonding (Basifying): A stable hydrogen bond between the 4-

hydroxyl proton and the carbonyl oxygen of the 3-carboxylate stabilizes the neutral species,

resisting deprotonation and raising the pKa.

This guide details the structural determinants, tautomeric equilibria, and validated experimental

protocols for accurately measuring these values.
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Structural & Theoretical Framework
Electronic Environment & Tautomerism
Unlike simple phenols, 4-hydroxypyrazoles can exist in multiple tautomeric forms: the aromatic

4-hydroxypyrazole (enol) and the non-aromatic pyrazolin-4-one (keto).[1] In pyrazole-3-

carboxylates, the enol form is predominantly favored in solution due to:

Preservation of heteroaromaticity (6

-electron system).[1]

Thermodynamic stabilization via intramolecular hydrogen bonding (IMHB).[1]

Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the specific IMHB interaction that

modulates the pKa.
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Caption: The aromatic enol form is stabilized by an intramolecular hydrogen bond between the

4-OH and the 3-carbonyl oxygen, resisting the transition to the keto form or the anionic

conjugate base.

The "Ortho-Effect" Anomaly
In a standard phenyl system, an ortho-ester group would lower the phenolic pKa (e.g., ethyl

salicylate pKa < phenol). However, in pyrazole-3-carboxylates, the geometry allows for a nearly

planar 6-membered pseudo-ring formation involving the hydrogen bond.[1]
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Without IMHB: Predicted pKa

6.5 – 7.5 (due to strong EWG effect of pyrazole + ester).[1]

With IMHB: Observed pKa

8.5 – 9.5.[1]

The energy required to break this hydrogen bond during deprotonation effectively "masks" the

intrinsic acidity of the hydroxyl group.

Quantitative Data Summary
The following table synthesizes pKa values for the 4-hydroxy scaffold compared to relevant

reference standards.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-amino-1H-pyrazole-3-carboxylic%20acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-amino-1H-pyrazole-3-carboxylic%20acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3261239?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Class Functional Group
Approx.[1][2][3][4]
[5][6][7][8][9][10]
pKa

Structural Driver

Phenol (Reference) Phenolic –OH 9.98

Resonance

stabilization of

phenoxide.

4-Hydroxypyrazole Pyrazolyl –OH 9.08 (pred)

Pyrazole ring is

electron-deficient

compared to benzene.

[1]

Ethyl 4-

hydroxypyrazole-3-

carboxylate

4-OH 8.8 – 9.5
IMHB competes with

EWG induction.

Ethyl 4-

hydroxypyrazole-3-

carboxylate

Ring –NH 10.5 – 11.5

Acidified by ester;

distinct from OH

ionization.[1]

Salicylic Acid Carboxylic –COOH 2.97

IMHB stabilizes the

anion (conjugate

base).

Ethyl Salicylate Phenolic –OH 10.2
IMHB stabilizes the

neutral form (acid).

Note: Values are for aqueous or mixed aqueous-organic solvents (e.g., water/MeOH).[1] In

pure DMSO, values will be shifted higher by 2–3 units.

Experimental Protocols for pKa Determination
Measuring the pKa of this specific scaffold requires distinguishing the 4-OH ionization from the

Ring-NH ionization. UV-Visible Spectrophotometric Titration is the method of choice because

the ionization of the 4-OH group into the 4-oxo anion creates a distinct bathochromic shift (red

shift) in the absorption spectrum.

Validated Workflow: UV-Vis Titration
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Reagents & Setup
Buffer System: Universal buffer (Britton-Robinson) or discrete buffers (Phosphate, Borate,

Carbonate) covering pH 2.0 – 12.0.

Solvent: Water with <1% DMSO (for solubility).[1] If solubility is poor, use 50:50 MeOH:Water

and extrapolate to 0% organic via Yasuda-Shedlovsky extrapolation.[1]

Concentration:

analyte.

Step-by-Step Protocol
Baseline Scan: Record UV spectrum (200–400 nm) at pH 2.0 to establish the neutral species

.[1]

Titration: Sequentially increase pH in 0.5 unit increments.

Observation: Monitor the appearance of a new peak (typically shifted +20-40 nm)

corresponding to the phenolate-like anion.[1]

Data Fitting: Plot Absorbance vs. pH at the new

.[1] The inflection point represents the pKa.
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Caption: Experimental workflow for spectrophotometric pKa determination.[1][5][9]

Distinguishing OH vs. NH Ionization[1]
4-OH Ionization: Causes significant change in the

transition energy (color change/UV shift).[1]

Ring-NH Ionization: Typically occurs at a higher pH (>10.[1]5) for these substrates and

results in a smaller spectral shift compared to the formation of the oxy-anion.

Verification: Methylation of the Ring-NH (using N-methyl derivatives) locks the tautomer and

eliminates the NH pKa, allowing isolation of the OH pKa value.

Implications for Drug Development
Solubility & Permeability
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At Physiological pH (7.4): The compound (pKa ~9.0) remains >95% in its neutral form.[1]

This ensures high passive membrane permeability (LogD

LogP).[1]

Solubility: Because it does not ionize significantly at pH 7.4, solubility relies on the polarity of

the ester and hydroxyl groups. Formulation strategies may require co-solvents or salt

formation at the basic pyrazole nitrogen (if available).

Chelation Potential
The 4-hydroxy-3-carboxylate motif is a bidentate ligand.[1][11] It can chelate divalent metals (

,

,

).

Mechanism: The deprotonated 4-oxygen and the carbonyl oxygen form a stable 5-membered

chelate ring.[1]

Relevance: This is the primary mechanism of action for HIF Prolyl Hydroxylase Inhibitors

(e.g., Roxadustat analogs), where the motif binds the active site iron.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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